molecular formula C9H13N3O4 B2453715 (5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate CAS No. 1609396-33-9

(5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate

Katalognummer: B2453715
CAS-Nummer: 1609396-33-9
Molekulargewicht: 227.22 g/mol
InChI-Schlüssel: MONDHJASQDUCBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate is a chemical compound with the molecular formula C11H15N3O8 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms

Wissenschaftliche Forschungsanwendungen

(5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate typically involves the reaction of cyclopropyl hydrazine with an appropriate aldehyde or ketone to form the pyrazole ring. This intermediate is then reacted with formaldehyde and ammonia to introduce the methanamine group. The final step involves the formation of the dioxalate salt by reacting the free base with oxalic acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through crystallization or other purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or other amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce various amine derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (5-Cyclopropyl-1H-pyrazol-3-yl)methanamine oxalate
  • (5-Cyclopropyl-1H-pyrazol-3-yl)methanamine hydrochloride

Uniqueness

(5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate is unique due to its specific dioxalate salt form, which may confer different solubility, stability, or reactivity properties compared to other similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate involves the reaction of cyclopropyl hydrazine with acrylonitrile to form 5-cyclopropyl-1H-pyrazole-3-carbonitrile, which is then reduced to 5-cyclopropyl-1H-pyrazole-3-carboxylic acid. The carboxylic acid is then converted to the corresponding acid chloride, which is reacted with methanamine to form the desired product. The dioxalate salt is formed by reacting the amine with oxalic acid.", "Starting Materials": [ "Cyclopropyl hydrazine", "Acrylonitrile", "Sodium borohydride", "Hydrochloric acid", "Thionyl chloride", "Methanamine", "Oxalic acid" ], "Reaction": [ "Cyclopropyl hydrazine is reacted with acrylonitrile in the presence of sodium borohydride to form 5-cyclopropyl-1H-pyrazole-3-carbonitrile.", "The carbonitrile is then reduced to 5-cyclopropyl-1H-pyrazole-3-carboxylic acid using hydrochloric acid and thionyl chloride.", "The carboxylic acid is converted to the corresponding acid chloride using thionyl chloride.", "The acid chloride is then reacted with methanamine to form (5-Cyclopropyl-1H-pyrazol-3-yl)methanamine.", "The amine is then reacted with oxalic acid to form the dioxalate salt of the desired product." ] }

CAS-Nummer

1609396-33-9

Molekularformel

C9H13N3O4

Molekulargewicht

227.22 g/mol

IUPAC-Name

(3-cyclopropyl-1H-pyrazol-5-yl)methanamine;oxalic acid

InChI

InChI=1S/C7H11N3.C2H2O4/c8-4-6-3-7(10-9-6)5-1-2-5;3-1(4)2(5)6/h3,5H,1-2,4,8H2,(H,9,10);(H,3,4)(H,5,6)

InChI-Schlüssel

MONDHJASQDUCBS-UHFFFAOYSA-N

SMILES

C1CC1C2=NNC(=C2)CN.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Kanonische SMILES

C1CC1C2=NNC(=C2)CN.C(=O)(C(=O)O)O

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.